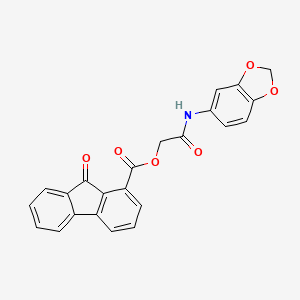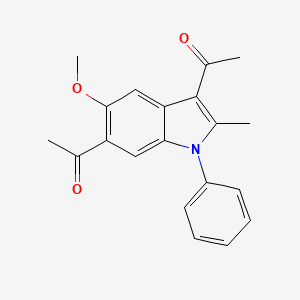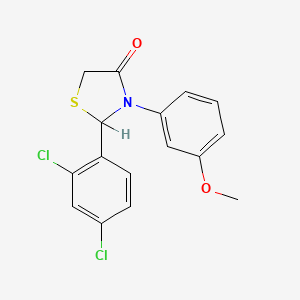![molecular formula C20H15N3OS B15284158 (5Z)-2-anilino-5-[(1-phenylpyrrol-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B15284158.png)
(5Z)-2-anilino-5-[(1-phenylpyrrol-2-yl)methylidene]-1,3-thiazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(phenylimino)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-1,3-thiazolidin-4-one is a complex organic compound that features a thiazolidinone core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(phenylimino)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-1,3-thiazolidin-4-one typically involves the condensation of thiazolidinone derivatives with appropriate aldehydes or ketones. One common method involves the reaction of 2-aminothiazole with benzaldehyde derivatives under acidic or basic conditions to form the desired product. The reaction is often carried out in solvents such as ethanol or methanol, and the reaction temperature is maintained between 60-80°C to ensure optimal yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-(phenylimino)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazolidinone ring, often facilitated by reagents like sodium hydride or potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Sodium hydride in dimethylformamide at 60-80°C.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted thiazolidinone derivatives.
Wissenschaftliche Forschungsanwendungen
2-(phenylimino)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-1,3-thiazolidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(phenylimino)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-1,3-thiazolidin-4-one involves its interaction with various molecular targets. It is believed to inhibit specific enzymes or receptors involved in disease pathways. For example, its anticancer activity may be attributed to the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways such as the PI3K/Akt pathway.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(phenylimino)-4-thiazolidinone
- 5-(1-phenyl-1H-pyrrol-2-yl)methylene-4-thiazolidinone
- 2-(phenylimino)-5-(2-thienylmethylene)-4-thiazolidinone
Uniqueness
2-(phenylimino)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-1,3-thiazolidin-4-one stands out due to its unique combination of a thiazolidinone core with a pyrrole moiety, which may contribute to its enhanced biological activity and specificity compared to other similar compounds.
Eigenschaften
Molekularformel |
C20H15N3OS |
|---|---|
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
(5Z)-2-phenylimino-5-[(1-phenylpyrrol-2-yl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H15N3OS/c24-19-18(25-20(22-19)21-15-8-3-1-4-9-15)14-17-12-7-13-23(17)16-10-5-2-6-11-16/h1-14H,(H,21,22,24)/b18-14- |
InChI-Schlüssel |
QXJUEICLCKPRFJ-JXAWBTAJSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)N=C2NC(=O)/C(=C/C3=CC=CN3C4=CC=CC=C4)/S2 |
Kanonische SMILES |
C1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC=CN3C4=CC=CC=C4)S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-8-yl 4-fluorobenzyl ether](/img/structure/B15284075.png)

![8-(4-benzyl-1-piperazinyl)-9-[3,4-dihydroxy-5-(hydroxymethyl)tetrahydro-2-furanyl]-1,9-dihydro-6H-purin-6-one](/img/structure/B15284104.png)
![2-amino-4-(5-methyl-2-furyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carbonitrile](/img/structure/B15284108.png)

![3-(3-methylbenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B15284114.png)
![3-[1-(2-naphthyl)-1H-tetraazol-5-yl]-1H-indole](/img/structure/B15284134.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15284142.png)
![6-chloro-2-(3-methoxyphenyl)-1-methyl-1H-imidazo[1,2-a]pyridin-4-ium](/img/structure/B15284145.png)

![N-{[(3-amino-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-phenylurea](/img/structure/B15284153.png)
![(5E)-5-[(5-bromofuran-2-yl)methylidene]-2-(4-chloro-3-methylanilino)-1,3-thiazol-4-one](/img/structure/B15284164.png)

![4-Hydroxy-3-methoxybenzaldehyde (3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7-yl)hydrazone](/img/structure/B15284179.png)
